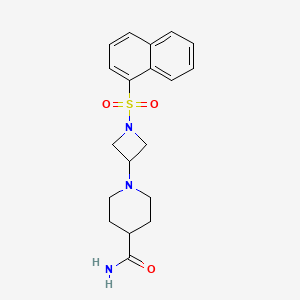
4-(4-(4-(丁基磺酰基)哌嗪-1-基)-6-(1H-咪唑-1-基)-1,3,5-三嗪-2-基)吗啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-(4-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine" is a complex molecule that appears to be related to the field of heterocyclic chemistry. This compound includes several heterocyclic moieties such as morpholine, piperazine, imidazole, and triazine, which are often found in pharmacologically active molecules. The presence of a butylsulfonyl group suggests potential for interactions with biological systems, possibly as a receptor ligand or enzyme inhibitor.
Synthesis Analysis
The synthesis of related N-heterocycles has been reported using α-phenylvinylsulfonium salts. This method allows for the creation of substituted morpholines and piperazines, among others, with high levels of regio- and diastereoselectivity. The process involves reacting amino alcohols or diamines with the sulfonium salts in the presence of a base like Cs2CO3 and a solvent such as CH2Cl2. The reactions are notable for their ambient temperature conditions and tolerance of air and moisture. Additionally, the deprotection of N-sulfonamide protecting groups is feasible, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound includes several rings that are likely to influence its chemical behavior and interaction with biological targets. The morpholine ring is a saturated heterocycle that provides flexibility and polar character. The piperazine ring is another saturated heterocycle, often involved in binding to receptors due to its nitrogen atoms. The imidazole and triazine rings are unsaturated and more rigid, which could contribute to specific interactions with enzymes or receptors. The butylsulfonyl group could be important for the solubility and metabolic stability of the compound.
Chemical Reactions Analysis
While the specific chemical reactions of "4-(4-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine" are not detailed in the provided papers, the functional groups present suggest several possibilities. The sulfonamide could undergo hydrolysis under acidic or basic conditions. The nitrogen atoms in the piperazine and morpholine rings could participate in nucleophilic substitution reactions. The imidazole ring might engage in electrophilic substitution reactions due to the electron-rich nature of the ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple heteroatoms would contribute to its polarity and potential hydrogen bonding capability, affecting its solubility in water and organic solvents. The compound's stability could be influenced by the presence of the butylsulfonyl group, which might make it more resistant to metabolic degradation. The molecule's size and shape would also be important for its ability to cross biological membranes and reach its target sites within the body.
The provided papers do not include case studies or specific details on the compound "4-(4-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine". However, the synthesis methods and structural analysis of related compounds offer insights into the potential synthesis and properties of this compound .
科学研究应用
离子液晶
哌啶鎓、哌嗪鎓和吗啉鎓阳离子已被探索用于设计离子液晶,表现出丰富的介晶行为,如高有序的近晶相和六方柱状相。具有磺基琥珀酸酯阴离子的吗啉鎓化合物在室温下表现出六方柱状相,表明在先进材料和纳米技术中具有潜在应用 (Lava、Binnemans 和 Cardinaels,2009)。
抗菌活性
已合成出包含吗啉和哌嗪的新型三唑衍生物,并显示出良好或中等的抗菌活性。这些化合物代表了开发针对各种微生物的新型抗菌剂的一个有希望的途径,表明了结构相关化合物在制药方面的潜在应用 (Bektaş、Karaali、Sahin、Demirbaş、Karaoglu 和 Demirbas,2007)。
增溶金属氧化物
包括吗啉鎓和其他含氮阳离子在内的羧基官能化离子液体已用于金属氧化物和氢氧化物的选择性溶解。该应用在材料科学领域尤为重要,在该领域中,此类离子液体可在金属回收和再利用过程中发挥至关重要的作用 (Nockemann 等,2008)。
抑制与疾病相关的酶
已研究了含有 1,3,5-三嗪基序并用芳香胺、二甲胺、吗啉和哌啶取代的化合物作为抗氧化剂以及乙酰胆碱酯酶、丁酰胆碱酯酶和酪氨酸酶的抑制剂。这些酶与阿尔茨海默氏症、帕金森氏症和色素沉着障碍等疾病相关,表明相关化合物具有治疗潜力 (Lolak、Boğa、Tuneğ、Karakoc、Akocak 和 Supuran,2020)。
属性
IUPAC Name |
4-[4-(4-butylsulfonylpiperazin-1-yl)-6-imidazol-1-yl-1,3,5-triazin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N8O3S/c1-2-3-14-30(27,28)26-8-6-23(7-9-26)16-20-17(24-10-12-29-13-11-24)22-18(21-16)25-5-4-19-15-25/h4-5,15H,2-3,6-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEQNCMOYCMELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2479962.png)
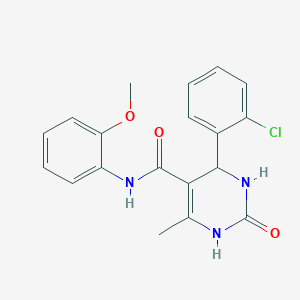
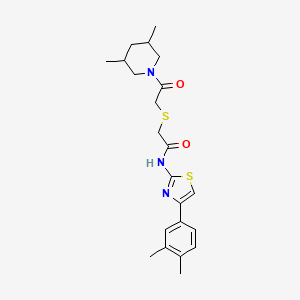

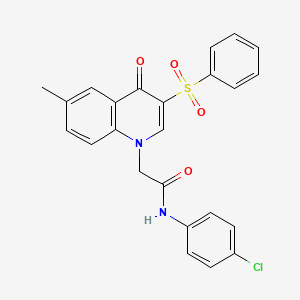

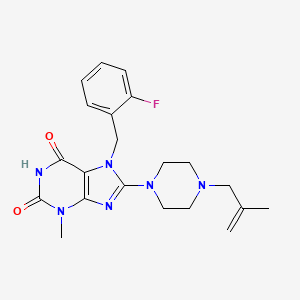
![N-(1-Cyano-2,2-dimethylcyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2479971.png)
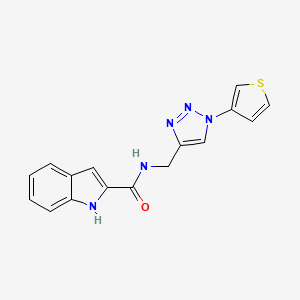
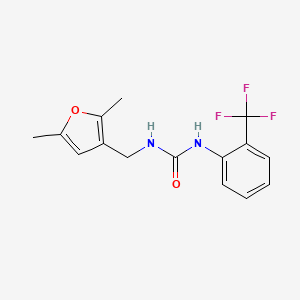
![1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2479975.png)

